molecular formula C41H56N4O11 B1140450 25-Desacetylrifampicin CAS No. 16783-99-6

25-Desacetylrifampicin

Cat. No.: B1140450
CAS No.: 16783-99-6
M. Wt: 780.9 g/mol
InChI Key: KUJZTIJOBQNKDR-OACVHIRKSA-N
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Description

Desacetylrifampicin, also known as 25-Desacetylrifampicin, is a pharmacologically active metabolite of the first-line anti-tuberculosis drug Rifampicin. It is formed in the body through enzymatic deacetylation of the parent compound . In research settings, this metabolite is critical for pharmacokinetic studies, particularly in understanding the metabolic profile and clearance pathways of Rifampicin therapy . Studies characterizing the population pharmacokinetics of Rifampicin and 25-Deacetyl-rifampicin in healthy adults have utilized a two-compartment model to describe the metabolite's pharmacokinetic behavior, with an estimated apparent clearance of 95.8 L/h for a 70 kg adult . After a single oral dose administration of Rifampicin in healthy volunteers, the metabolite this compound appears in plasma later than the parent drug, with a significantly longer time to reach maximum plasma concentration (Tmax) . The area under the curve (AUC) values for the metabolite are approximately one order of magnitude smaller than those of the parent drug Rifampicin . Investigating this metabolite is essential for advanced research in drug metabolism, disposition, and potential contributing effects to overall therapeutic activity. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJZTIJOBQNKDR-OACVHIRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16783-99-6
Record name 25-Desacetylrifampicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16783-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25-Deacetylrifampicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-DESACETYLRIFAMPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Biotransformation Pathways of Desacetylrifampicin

Enzymatic Formation of Desacetylrifampicin

The hydrolysis of rifampicin (B610482) into desacetylrifampicin is catalyzed by a group of enzymes known as esterases. Research has identified several key enzymes that play a role in this metabolic pathway, with their activity primarily located in liver microsomes.

Carboxylesterases (CES) are a family of enzymes known for their role in the hydrolysis of various ester-containing compounds. Studies have suggested that Carboxylesterase 2 (CES2) is involved in the deacetylation of rifampicin. researchgate.netnih.gov The relationship between CES2 genetic variations and rifampicin metabolism has been a subject of investigation to understand its contribution to the pharmacokinetic variability of the drug. researchgate.net Some research indicates a link between specific CES2 gene variants and plasma concentrations of rifampicin, suggesting CES2 plays a role in its metabolic clearance. nih.govnih.gov However, other in vitro studies have reported that while Arylacetamide Deacetylase (AADAC) efficiently deacetylates rifamycins (B7979662), human carboxylesterases showed no significant activity, indicating that the precise role and significance of CES2 may vary or require further elucidation.

A substantial body of evidence points to Arylacetamide Deacetylase (AADAC), a serine esterase found mainly in the liver and gastrointestinal tract, as a principal enzyme responsible for the deacetylation of rifamycins, including rifampicin. tandfonline.comdovepress.comasm.org In vitro studies using recombinant human AADAC have demonstrated its capacity to efficiently hydrolyze rifampicin to desacetylrifampicin. asm.org The involvement of AADAC in this process within human liver microsomes has been further supported by kinetic studies. tandfonline.comasm.org Given its significant role, genetic polymorphisms in the AADAC gene are a key area of research for explaining the varied metabolic rates of rifampicin among individuals. tandfonline.comnih.gov

Data Table: Key Enzymes in Desacetylrifampicin Formation

EnzymeGeneLocationRole in Rifampicin Metabolism
Arylacetamide DeacetylaseAADACLiver, IntestinePrimary enzyme catalyzing the deacetylation of rifampicin to 25-desacetylrifampicin. tandfonline.comdovepress.comasm.org
Carboxylesterase 2CES2Liver, IntestineImplicated in the deacetylation of rifampicin, though its precise contribution relative to AADAC is debated. researchgate.netnih.govnih.gov
Cytochrome P450 3A4CYP3A4Liver, IntestineDoes not directly form desacetylrifampicin but influences its formation by inducing the overall metabolism of rifampicin.
Cytochrome P450 2C19CYP2C19LiverPolymorphisms may be correlated with rifampicin clearance, indirectly affecting substrate availability for deacetylation.

Involvement of Arylacetamide Deacetylase (AADAC) in Rifampicin Deacetylation

Microbial Biotransformation of Rifampicin to Desacetylrifampicin

The transformation of rifampicin into its metabolites can be achieved using microorganisms, a process known as microbial biotransformation. This method serves as a valuable tool for producing and studying drug metabolites. ufrgs.br

Utilization of Fungal Models (e.g., Cunninghamella elegans) for Metabolite Production

Fungi, particularly species like Cunninghamella elegans, are frequently used as microbial models to mimic mammalian metabolism. ufrgs.brresearchgate.net Studies have shown that Cunninghamella species can effectively transform rifampicin into various metabolites. ufrgs.brresearchgate.net For instance, research on the biotransformation of rifampicin using Cunninghamella elegans identified the production of rifampicin quinone and another novel metabolite after 120 hours of incubation. ufrgs.brresearchgate.net The primary metabolic reactions involved were oxidation, demethylation, and mono-oxidation. ufrgs.brresearchgate.net

While some studies successfully identified metabolites like rifampicin quinone, the detection of desacetylrifampicin was not always achieved under the initial experimental conditions. ufrgs.br It is suggested that modifications to culture medium, agitation, substrate concentration, or the use of different microorganisms could lead to the detection of desacetylrifampicin. ufrgs.br Another fungus, Aspergillus niger, has also been studied for its ability to biotransform rifampicin, producing rifampicin quinone and an isomer. researcher.life

Comparative Studies on Microbial vs. Mammalian Metabolic Analogies

Microbial transformation is a widely accepted in vitro model for studying and predicting drug metabolism in mammals. researchgate.net The metabolic pathways in microorganisms, such as the filamentous fungus Cunninghamella elegans, often parallel those in humans, making them useful for anticipating mammalian metabolism and potential toxicity. ufrgs.brresearchgate.net In humans, rifampicin is metabolized in the liver, primarily by the cytochrome P450 system, to form the active metabolite this compound, among other molecules. ufrgs.br The deacetylation of rifampicin to desacetylrifampicin is a major metabolic pathway in humans. tandfonline.com

The biotransformation of rifampicin by Cunninghamella elegans has been shown to produce metabolites that are also found in vivo in rats, highlighting the relevance of this microbial model. researchgate.net However, there can be species differences in metabolism. For example, while desacetylrifampicin is a major metabolite in humans, this is not the case in rats. nih.gov

In Vitro Models for Metabolic Pathway Elucidation

In addition to microbial systems, various in vitro models utilizing human-derived materials are crucial for understanding the metabolic fate of drugs like rifampicin.

Application of Primary Human Hepatocytes (2D and 3D Culture Systems)

Primary human hepatocytes (PHHs) are a key in vitro tool for studying drug metabolism. nih.gov Research using both 2D (traditional monolayer) and 3D (spheroid) cultures of PHHs has provided insights into rifampicin metabolism. One study observed the formation of this compound in 2D PHH cultures, but not in 3D PHH cultures. nih.gov In contrast, rifampicin was converted to rifampicin quinone in the media of 3D PHHs. nih.gov This highlights how different in vitro culture systems can yield varying metabolic profiles.

Rifampicin is a known inducer of cytochrome P450 enzymes, particularly CYP3A4, in human hepatocytes. nih.govplos.orgki.se This induction can alter the metabolism of rifampicin itself and other co-administered drugs. nih.govplos.org Studies in cultured human hepatocytes have demonstrated that rifampicin treatment can induce the expression of numerous CYP genes and also alter the expression of microRNAs, which are involved in regulating these genes. researchgate.net

Investigations Using Liver Microsomal Preparations

Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are another important in vitro model. tandfonline.com Experiments with human liver microsomes have confirmed that the 25-deacetylated derivative of rifampicin is a principal metabolite. tandfonline.comtandfonline.com These studies have also shown that the deacetylation of rifampicin in microsomes is not dependent on NADPH, a cofactor typically required for cytochrome P450-mediated reactions. tandfonline.comtandfonline.com Instead, the process is inhibited by compounds like paraoxon (B1678428) and diisopropylfluorophosphate, indicating that B-esterases are the enzymes responsible for the deacetylation of rifampin to its main metabolite in humans. tandfonline.comtandfonline.com

Comparative studies using liver microsomes from different donors have revealed a 3- to 4-fold difference in the rate of formation of 25-desacetylrifampin, with a strong correlation between the metabolism of rifampin and a related drug, rifabutin. tandfonline.comtandfonline.com

Table 1: Key Findings from In Vitro Studies on Rifampicin Metabolism

In Vitro ModelKey FindingsReference(s)
Cunninghamella elegansBiotransformation of rifampicin into rifampicin quinone and other metabolites through oxidation and demethylation. ufrgs.brresearchgate.net
2D Primary Human HepatocytesFormation of this compound observed. nih.gov
3D Primary Human HepatocytesConversion of rifampicin to rifampicin quinone; this compound not detected. nih.gov
Human Liver MicrosomesThis compound is a major metabolite. Deacetylation is mediated by B-esterases, not cytochrome P450. tandfonline.comtandfonline.com

Biological Activity and Molecular Mechanisms of Desacetylrifampicin

Antimicrobial Efficacy Profile

Desacetylrifampicin has demonstrated activity against various bacteria, including mycobacterial species. ontosight.ai Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, the primary causative agent of tuberculosis. ontosight.ai However, its potency is generally considered to be lower than that of rifampicin (B610482). ontosight.ai

Mycobacterium smegmatis, a non-pathogenic, fast-growing species, is often used as a surrogate model for M. tuberculosis in antimicrobial research due to similarities in their cell wall structure and certain genetic elements that confer drug resistance. mdpi.comfrontiersin.org Research on various rifamycin (B1679328) derivatives against M. smegmatis has shown that the bactericidal profiles closely mirror those established for M. tuberculosis. nih.gov Ajoene, a compound from garlic, has been studied in combination with rifampin against M. smegmatis to evaluate synergistic effects and mechanisms to overcome resistance. researchgate.net While direct, extensive studies on desacetylrifampicin's efficacy against M. smegmatis are not widely detailed in the reviewed literature, the use of this model organism is a standard approach for evaluating the antimycobacterial potential of compounds like rifamycin derivatives. mdpi.com

The bactericidal activity of desacetylrifampicin has been compared to its parent compound, rifampicin, with most findings indicating it is less potent. ontosight.ai Despite this, some research describes its intrinsic bactericidal activity as substantial. doi.org For instance, one study that compared the activity of 25-O-desacetylrifampicin to rifampicin against Staphylococcus aureus noted that the metabolite displays significant intrinsic bactericidal effects. doi.org

A comparative study on the inhibitory effects of various rifamycin derivatives on RNA synthesis in Escherichia coli and Staphylococcus aureus provided quantitative data on their relative potency. The results clearly showed that rifampicin had a more potent inhibitory effect than 25-desacetylrifampicin in both bacterial species. researchgate.net

CompoundInhibition of RNA Synthesis in E. coli (%)Inhibition of RNA Synthesis in Staph. aureus (%)Reference
Rifampicin93.098.8 researchgate.net
This compoundLower than RifampicinLower than Rifampicin researchgate.net

Studies on Activity Against Mycobacterial Species (e.g., Mycobacterium smegmatis)

Molecular Target Interactions and Mechanisms of Action

The molecular target for the rifamycin class of antibiotics, including rifampicin and desacetylrifampicin, is the bacterial DNA-dependent RNA polymerase (RNAP). avma.orgnih.gov This enzyme is crucial for transcription, the process of synthesizing RNA from a DNA template. patsnap.com Rifamycins (B7979662) exert their bactericidal effect by binding to the β-subunit of the bacterial RNAP. avma.orgresearchgate.net

Structural studies have revealed that rifampicin binds to a specific pocket on the RNAP β-subunit, deep within the channel through which the newly synthesized RNA strand exits. researchgate.netkoreamed.org This binding is stabilized by a series of hydrogen bonds between the antibiotic molecule and key amino acid residues of the polymerase. researchgate.net Specifically, hydroxyl groups on the rifampicin molecule, particularly at positions C21 and C23 of the ansa bridge and on the naphthol ring, are critical for this interaction. researchgate.netresearchgate.net Since desacetylrifampicin retains this core structure and the essential hydroxyl groups, it interacts with the same site on the bacterial RNA polymerase.

By binding to the RNA polymerase, rifamycins physically obstruct the path of the elongating RNA molecule. koreamed.org This steric hindrance prevents the synthesis of RNA chains beyond a length of just two or three nucleotides. researchgate.netkoreamed.org The mechanism does not inhibit the formation of the very first phosphodiester bond but effectively halts the process at the initiation stage of transcription, preventing the transition to the elongation phase. koreamed.orgnih.gov

Research on E. coli RNAP demonstrated that the primary effect of rifampicin is to completely block the translocation step that would normally occur after the first phosphodiester bond is formed. nih.gov This leads to the accumulation of short dinucleotide products. nih.gov As a member of the rifamycin family that targets RNAP, desacetylrifampicin shares this mechanism of inhibiting bacterial RNA synthesis, although its relative inhibitory concentration may differ from that of rifampicin. researchgate.net

Research on Interaction with Bacterial RNA Polymerase

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) analysis examines how the chemical structure of a compound influences its biological activity. wikipedia.org For the rifamycin class of antibiotics, SAR studies have identified key structural features essential for their antibacterial efficacy.

The fundamental components for activity are the naphthoquinone core and the ansa chain. koreamed.org Research has shown that free hydroxyl groups at positions C1, C8, C21, and C23 are vital for the molecule's ability to bind to the DNA-dependent RNA polymerase. scribd.com These groups participate in the hydrogen bonding that anchors the antibiotic to its target enzyme. researchgate.netresearchgate.net

Computational and Experimental Approaches to Elucidate SAR

Interaction with Nuclear Receptors

Rifamycins, including rifampicin and desacetylrifampicin, are known to interact with nuclear receptors, particularly the pregnane (B1235032) X receptor (PXR). PXR is a key regulator of xenobiotic metabolism, and its activation can lead to the induction of various drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). researchgate.netinnovareacademics.in This interaction is the basis for many of the clinically significant drug-drug interactions observed with rifampicin.

Both rifampicin and its metabolite, this compound, are agonists of the human pregnane X receptor (PXR). However, their potency in activating this nuclear receptor differs.

Experimental studies using reporter gene assays have been conducted to compare the PXR-activating potential of rifampicin and its derivatives. One such study systematically evaluated the potency of various rifampicin derivatives and found a clear hierarchy in their ability to activate human PXR. The results indicated that rifampicin is a more potent activator of PXR than this compound. colab.ws This suggests that the acetyl group at the C-25 position contributes to a more effective interaction with the PXR ligand-binding domain.

The following table summarizes the comparative PXR activation by rifampicin and desacetylrifampicin based on available data.

CompoundRelative PXR Activation PotencyReference
RifampicinMore Potent colab.ws
DesacetylrifampicinLess Potent colab.ws

It is important to note that while direct EC50 values for desacetylrifampicin are not always reported in comparative studies, the qualitative ranking consistently places it as a weaker PXR agonist than rifampicin. For context, the EC50 for rifampicin's activation of PXR has been reported in the range of 0.47 to 2.0 µM in various cellular systems. mdpi.comnih.gov The weaker activation by desacetylrifampicin implies a higher EC50 value.

Mechanisms of Antimicrobial Resistance in the Context of Desacetylrifampicin

Contribution of Deacetylation to Resistance Phenotypes

Rifampicin (B610482) undergoes progressive deacetylation in the liver to form 25-desacetylrifampicin. fda.govdrugbank.com This biotransformation is a critical step in the drug's disposition, as desacetylrifampicin, while still possessing potent antibacterial properties, is less readily reabsorbed by the intestines, facilitating its elimination from the body. fda.govdrugbank.comwikipedia.org Approximately 60% to 65% of the drug is excreted through feces. wikipedia.org

The process of deacetylation itself is not a bacterial resistance mechanism but a host metabolic process. However, the resulting metabolite, desacetylrifampin, retains antimicrobial activity. drugbank.com Therefore, bacterial resistance mechanisms must be effective against both rifampicin and desacetylrifampicin. While the deacetylation process facilitates the drug's removal from the human body, it does not inherently contribute to the bacterial resistance phenotype. fda.govdrugbank.com Resistance arises from bacterial adaptations that prevent the drug, in either its parent or deacetylated form, from reaching or binding to its target.

Analysis of Bacterial Genetic Adaptations Affecting Desacetylrifampicin Efficacy

Bacteria have evolved sophisticated genetic strategies to counteract the effects of antimicrobial agents like desacetylrifampicin. These adaptations primarily involve mutations in the target enzyme and alterations in drug transport across the bacterial cell membrane.

Mutations in the rpoB Gene and RNA Polymerase Alterations

The primary mechanism of resistance to rifamycins (B7979662), including desacetylrifampicin, involves mutations in the rpoB gene. nih.govfrontiersin.org This gene encodes the β-subunit of DNA-dependent RNA polymerase (RNAP), the enzyme responsible for bacterial RNA synthesis. wikipedia.orgnih.gov Rifampicin and its metabolites inhibit bacterial transcription by binding to a pocket within the β-subunit of RNAP, physically obstructing the elongation of the nascent RNA chain. wikipedia.orgresearchgate.net

Mutations within a specific 81-base pair hotspot region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR), are responsible for over 90% of rifampin resistance in clinical isolates of Mycobacterium tuberculosis. nih.govbrieflands.comfrontiersin.org These mutations alter the structure of the RNAP, reducing the binding affinity of rifampicin and desacetylrifampicin to their target. researchgate.net

Commonly observed mutations occur at codons 435, 445, and 450 (in M. tuberculosis numbering). nih.govdovepress.com For instance, the Ser450Leu mutation is frequently identified in resistant strains. nih.gov While many mutations within the RRDR confer high-level resistance, some, occasionally referred to as borderline mutations, can lead to low-level resistance that may be challenging to detect with standard susceptibility tests. brieflands.comnih.gov The presence of multiple mutations in the rpoB gene can result in even higher levels of resistance. frontiersin.orgdovepress.com

Table 1: Common rpoB Gene Mutations Associated with Rifampicin Resistance in M. tuberculosis

Codon Position (M. tuberculosis)Common Amino Acid SubstitutionReference
435Asp -> Tyr nih.gov
445His -> Tyr, His -> Asp dovepress.com
450Ser -> Leu dovepress.comnih.gov
513Gln -> Lys brieflands.com
516Asp -> Val nih.gov
526His -> Tyr brieflands.com
531Ser -> Leu brieflands.com
533Leu -> Pro brieflands.com

Role of Efflux Pumps and Permeability Changes in Metabolite Disposition

Beyond target modification, bacteria can also resist antimicrobial agents by actively pumping them out of the cell, a process mediated by efflux pumps. gardp.orgnih.gov These transport proteins, located in the bacterial cell membrane, can extrude a wide variety of structurally diverse compounds, including antibiotics, contributing to multidrug resistance (MDR). nih.govfrontiersin.org

By reducing the intracellular concentration of the drug, efflux pumps prevent it from reaching a toxic level and binding to its target. gardp.org This mechanism can contribute to intrinsic resistance in some bacteria. nih.gov The overexpression of genes encoding efflux pumps can lead to acquired resistance. frontiersin.org In the context of desacetylrifampicin, these pumps can recognize and expel the metabolite from the bacterial cytoplasm, thereby diminishing its antibacterial effect. mdpi.com

Furthermore, changes in the permeability of the bacterial cell envelope can also limit drug entry. nih.gov The complex and lipid-rich cell wall of mycobacteria, for instance, naturally restricts the passage of many hydrophilic drugs. frontiersin.orgnih.gov While rifampicin is relatively hydrophobic, alterations that further decrease membrane permeability can contribute to resistance by working in concert with efflux pumps to lower the intracellular drug concentration. frontiersin.org

In Vitro and Computational Modeling of Resistance Mechanisms

To better understand and predict antimicrobial resistance, researchers employ a combination of laboratory-based (in vitro) and computer-based (computational) models. These approaches provide valuable insights into the molecular interactions and evolutionary dynamics that underpin resistance.

Molecular Docking Studies on Ligand-Target Interactions in Resistant Strains

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as desacetylrifampicin) when bound to a second molecule (a receptor, such as the RNAP). nih.govfrontiersin.org These studies are crucial for visualizing and analyzing the interactions between a drug and its target at the atomic level.

In the context of desacetylrifampicin resistance, molecular docking simulations can be used to model how rpoB mutations affect the binding affinity of the drug. nih.gov By comparing the docking scores and binding energies of desacetylrifampicin to both wild-type and mutant RNAP, researchers can quantify the impact of specific mutations on drug-target interactions. mdpi.comnih.gov For example, a lower binding affinity in a mutant strain would correlate with resistance. plos.org These computational models help to explain the molecular basis of resistance observed in clinical isolates and can aid in the design of new drugs that are less susceptible to these resistance mechanisms. nih.gov

Predictive Models for Understanding Resistance Evolution

Mathematical and computational models are increasingly being used to understand and predict the evolution of antibiotic resistance. researchgate.netroyalsocietypublishing.org These models can integrate various factors, including pharmacokinetics (how the body processes a drug), pharmacodynamics (how a drug affects bacteria), and the rates of mutation, to simulate the emergence and spread of resistant strains within a bacterial population. royalsocietypublishing.orgacs.org

For instance, models can be developed to describe the relationship between drug concentration and bacterial growth or death rates. acs.org By incorporating data on the fitness costs associated with resistance mutations—meaning, how these mutations affect bacterial survival and replication in the absence of the antibiotic—these models can predict whether resistant strains are likely to persist or decline if treatment is stopped. researchgate.netmdpi.com Predictive models can also explore how different dosing strategies might influence the selection of resistance. asm.org Ultimately, these models serve as powerful tools to forecast the long-term consequences of antibiotic use and to develop strategies that minimize the evolution of resistance. royalsocietypublishing.orgacs.org

Advanced Analytical Methodologies for Desacetylrifampicin Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of desacetylrifampicin due to its high sensitivity and selectivity. creative-proteomics.com This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry. creative-proteomics.com

Ultra-High Performance Liquid Chromatography (UHPLC-MS) for Enhanced Resolution

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional high-performance liquid chromatography (HPLC). By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC achieves higher resolution, greater sensitivity, and faster analysis times. measurlabs.comchromatographyonline.com This enhanced separation capability is particularly beneficial when analyzing complex biological matrices, allowing for the clear distinction of desacetylrifampicin from its parent compound, rifampicin (B610482), and other endogenous substances. measurlabs.comacs.org The increased peak capacity and sharper peaks provided by UHPLC lead to improved signal-to-noise ratios, which is critical for detecting low concentrations of the metabolite. chromatographyonline.com The integration of UHPLC with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a powerful tool for the quantitative analysis of desacetylrifampicin in various research applications. measurlabs.comthermofisher.com

Method Development and Validation for Quantification in Biological Matrices (e.g., plasma, liver homogenates)

The development and validation of robust analytical methods are paramount for the accurate quantification of desacetylrifampicin in biological samples such as plasma and liver homogenates. nih.govresearchgate.net Validation, conducted in line with guidelines from regulatory bodies like the FDA, ensures the method's reliability by assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability. acs.orgnih.gov

Several studies have detailed the development of LC-MS/MS methods for desacetylrifampicin. For instance, a method for quantifying rifampicin and desacetylrifampicin in rat liver microsomes involved direct injection after a simple protein precipitation step. chromatographyonline.com Another study reported a validated LC-MS/MS method for the simultaneous quantification of several anti-tuberculosis drugs and their metabolites, including desacetylrifampicin, in human plasma. nih.govresearchgate.net This method utilized solid-phase extraction for sample cleanup and achieved a total run time of 6 minutes. nih.gov

The following table summarizes key validation parameters from a representative LC-MS/MS method for desacetylrifampicin quantification in human plasma:

ParameterResult
Linearity Range70.4 - 3379.2 ng/mL. researchgate.net
Correlation Coefficient (r²)> 0.992. researchgate.net
Lower Limit of Quantification (LLOQ)70.4 ng/mL. researchgate.net
AccuracyWithin ±15%. researchgate.net
PrecisionWithin ±15%. researchgate.net

Simultaneous Quantification of Desacetylrifampicin and Parent Compounds

A significant advantage of LC-MS/MS is its capability for the simultaneous quantification of multiple analytes in a single run. nih.govjapsonline.com This is particularly valuable in pharmacokinetic studies where monitoring both the parent drug, rifampicin, and its active metabolite, desacetylrifampicin, is essential. nih.govresearchgate.net Several methods have been developed to concurrently measure rifampicin, desacetylrifampicin, and other first-line anti-tuberculosis drugs like isoniazid (B1672263) and pyrazinamide (B1679903), along with their respective metabolites. nih.govnih.govresearchgate.net

These multi-analyte methods typically employ a protein precipitation step followed by chromatographic separation on a C18 or similar reversed-phase column. nih.govjapsonline.com Detection is achieved using multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each compound. creative-proteomics.com For example, one method successfully quantified rifampicin and desacetylrifampicin in human plasma with a rapid chromatographic run time of 1.4 minutes. researchgate.net Another comprehensive method allowed for the simultaneous determination of four anti-tuberculosis drugs and two of their major metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of metabolites. azolifesciences.com It is renowned for its high sensitivity, specificity, and the high reproducibility of molecular fragmentation patterns, which aids in compound identification. azolifesciences.com For non-volatile compounds like desacetylrifampicin, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. azolifesciences.com

Development and Optimization of Derivatization Techniques for Metabolite Analysis

Derivatization is a critical step in preparing samples for GC-MS analysis of non-volatile metabolites. azolifesciences.com Common techniques include silylation, alkylation, and acylation. azolifesciences.com Trimethylsilylation (TMS) is a frequently used derivatization method in metabolomics, often preceded by methoximation. azolifesciences.commdpi.com The optimization of these derivatization reactions is crucial as the formation and stability of derivatives can vary significantly among different metabolites. nih.gov

Studies have shown that a two-step derivatization process involving methoxyamination followed by silylation with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be effective for a wide range of metabolites. mdpi.comshimadzu.com The conditions for these reactions, such as temperature and incubation time, must be carefully optimized to ensure efficient and reproducible derivatization. nih.gov For instance, one study found that methoxyamination at room temperature for 24 hours followed by silylation at a high temperature for 2 hours yielded optimal results for a mixture of 46 different metabolites. nih.gov

The table below outlines a common derivatization protocol used in GC-MS metabolomics:

StepReagentConditions
MethoxyaminationMethoxyamine hydrochloride in pyridine30°C for 1.5 - 90 minutes. mdpi.comshimadzu.com
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)37°C for 30 minutes. mdpi.comshimadzu.com

Sample Preparation Techniques for Metabolite Isolation

Effective sample preparation is a critical prerequisite for reliable bioanalysis, aiming to remove interfering substances like proteins and salts, and to concentrate the analytes of interest. ijpsjournal.com The choice of technique depends on the biological matrix, the physicochemical properties of the analyte, and the subsequent analytical method. slideshare.netbiotage.com

Commonly used sample preparation techniques for isolating metabolites from biological matrices include:

Protein Precipitation (PP): This is a simple and widely used method to remove proteins from plasma or serum samples. ijpsjournal.comslideshare.net It involves adding a precipitating agent, such as methanol (B129727), acetonitrile (B52724), or trichloroacetic acid, to the sample. researchgate.netslideshare.net The precipitated proteins are then separated by centrifugation. nih.gov This technique is often employed in LC-MS/MS workflows due to its simplicity and high-throughput capability. researchgate.netjapsonline.com

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. biotage.comorientjchem.org The choice of organic solvent is crucial for achieving efficient extraction. orientjchem.org LLE can provide a cleaner extract than protein precipitation but is generally more time-consuming. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration of analytes from complex matrices. ijpsjournal.com It utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte of interest while allowing interfering substances to pass through. ijpsjournal.comslideshare.net The analyte is then eluted with a small volume of a strong solvent. ijpsjournal.com SPE offers superior cleanup compared to PP and LLE, leading to reduced matrix effects in the subsequent analysis. ijpsjournal.com A study quantifying rifampicin and its metabolites in human plasma used SPE with a Zorbax SB-Aq column for sample extraction. nih.gov

The following table compares the key features of these common sample preparation techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein PrecipitationProtein removal by precipitation with an organic solvent or acid. slideshare.netSimple, fast, inexpensive. researchgate.netLess clean extract, potential for matrix effects. ijpsjournal.com
Liquid-Liquid ExtractionPartitioning of analyte between two immiscible liquid phases. biotage.comGood cleanup, can concentrate analyte. orientjchem.orgTime-consuming, uses larger volumes of organic solvents. orientjchem.org
Solid-Phase ExtractionAnalyte is retained on a solid sorbent and then eluted. ijpsjournal.comExcellent cleanup, high concentration factor, reduces matrix effects. ijpsjournal.comMore complex and costly than PP and LLE. researchgate.net

Protein Precipitation and Advanced Extraction Methodologies

The accurate quantification of desacetylrifampicin in biological matrices such as plasma and serum necessitates effective sample preparation to remove interfering substances, primarily proteins. Protein precipitation is a fundamental and widely used technique for this purpose. Common methods involve the use of organic solvents or acids. researchgate.netdbcls.jp For the analysis of desacetylrifampicin and its parent compound rifampicin, protein precipitation is frequently the initial step. This is often achieved by adding a precipitating agent like methanol or acetonitrile to the plasma sample. sbgh.mb.canih.gov For instance, a method for analyzing rifampin involves adding acetonitrile to a 20 μL plasma sample to precipitate proteins, followed by centrifugation to separate the protein-free supernatant for analysis. nih.gov Another approach uses a combination of acetonitrile and methanol to precipitate proteins before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org

Beyond simple precipitation, more advanced and selective extraction methodologies are employed to ensure cleaner extracts and higher sensitivity, which is crucial for detailed research and pharmacokinetic studies. These include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE) is a highly effective technique for isolating desacetylrifampicin from complex biological samples. oup.com This method utilizes a solid sorbent material, often packed in a column, to which the analyte of interest adsorbs while impurities are washed away. The analyte is then eluted with a suitable solvent. SPE has been successfully used for the simultaneous extraction of rifampicin, desacetylrifampicin, isoniazid, and pyrazinamide from plasma, with reported mean recoveries for desacetylrifampicin being well over 90%. oup.com In another validated LC-MS/MS method, analytes including desacetylrifampicin were extracted from 20 μl of plasma using SPE, with reproducible recoveries in the range of 60-86%. nih.gov A combined approach, using protein precipitation with acetonitrile followed by an SPE cleanup step with a lipid filtration plate, has also been described as a very rapid sample preparation method. nih.gov

Liquid-Liquid Extraction (LLE) is another cornerstone technique, which separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. nih.govmedchemexpress.com LLE has been applied for the extraction of rifampicin, often using ethyl acetate (B1210297) as the organic solvent. asm.orgbio-rad.com While it is a simple and versatile method, recovery rates can be variable. For example, one LLE method for rifampicin using ethyl acetate reported recoveries ranging from 48.65% to 55.15%. asm.org

The choice of extraction method depends on the required sensitivity, sample throughput, and the complexity of the biological matrix. While protein precipitation is simple and fast, SPE often provides cleaner extracts, leading to improved analytical performance.

Table 1: Comparison of Extraction Methodologies for Desacetylrifampicin and Related Compounds

Methodology Compound(s) Matrix Key Findings/Parameters Reference(s)
Protein Precipitation Rifampicin, DesacetylrifampicinPlasma, SerumUtilizes solvents like acetonitrile or methanol. nih.govacs.org Simple, rapid, but may have higher matrix effects. nih.govacs.org
Solid-Phase Extraction (SPE) Rifampicin, Desacetylrifampicin (DRIF)PlasmaMean recovery for DRIF reported as >90%. oup.com Another study showed reproducible recoveries of 60-86%. nih.gov oup.comnih.gov
Liquid-Liquid Extraction (LLE) RifampicinPlasmaOne-step extraction with ethyl acetate showed recoveries of 48.65% - 55.15%. asm.org asm.org
Combined Precipitation & SPE RifampicinPlasmaProtein precipitation with acetonitrile followed by SPE cleanup offers a rapid procedure (approx. 1 minute per sample). nih.gov nih.gov

Spectrometric and Chromatographic Investigations of Molecular Interactions

Spectrometric and chromatographic techniques are indispensable for the separation, identification, and quantification of desacetylrifampicin, and for investigating its molecular interactions. These methods underpin pharmacokinetic and metabolic studies.

Chromatographic Investigations: High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for separating desacetylrifampicin from its parent drug and other metabolites in biological fluids. sbgh.mb.caoup.comnih.gov These separations are typically achieved using reverse-phase chromatography, most commonly with a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile. researchgate.net For example, one HPLC method successfully separated desacetylrifampicin, rifampicin, and an internal standard with retention times of 2.9, 4.8, and 10.5 minutes, respectively. researchgate.net Detection is commonly performed using UV spectrophotometry at wavelengths where the compounds exhibit strong absorbance, such as 254 nm or 337 nm. oup.comresearchgate.net

Spectrometric Investigations: Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional sensitivity and selectivity for the analysis of desacetylrifampicin. sbgh.mb.canih.gov This technique allows for the definitive identification and precise quantification of the analyte based on its mass-to-charge ratio. Detection is typically performed in positive ion mode, and quantification is achieved using multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. researchgate.netnih.govnih.gov The high sensitivity of LC-MS/MS allows for the use of very small sample volumes and the detection of low concentrations of the metabolite. nih.gov

Molecular Interaction Analysis: While chromatographic and spectrometric methods are fundamental for quantification, they also provide insights into molecular interactions. The interaction of desacetylrifampicin with the stationary phase in chromatography is a form of molecular interaction that enables its separation. More specific biological interactions, such as protein binding, are critical for understanding a compound's behavior. The protein binding of rifampicin is known to be approximately 80-88%, primarily to albumin. nih.govresearchgate.net However, specific data on the plasma protein binding of desacetylrifampicin is notably limited, with some research explicitly stating that this value is not known. researchgate.net This represents a significant gap in the understanding of its pharmacokinetics.

Recent studies have begun to explore the interaction of desacetylrifampicin with specific cellular targets. Research using in silico modeling and in vitro assays investigated its interaction with the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes. nih.gov These investigations revealed that desacetylrifampicin has a lower potency for activating human PXR compared to rifampicin and other derivatives like rifampicin quinone and 3-formylrifamycin SV. nih.gov Such studies are crucial for elucidating the full biological activity profile of this major metabolite.

Table 2: Summary of Chromatographic and Spectrometric Methods for Desacetylrifampicin Analysis

Technique Details Purpose Reference(s)
HPLC-UV Column: C18 Reverse-PhaseMobile Phase: Phosphate buffer:acetonitrile (55:45 v/v)Detection: 254 nmSeparation and quantification in plasma and urine. researchgate.net
HPLC-UV Column: Reverse-PhaseDetection: Dual-wavelength (337 nm and 254 nm)Quantitation in serum and urine. oup.com
LC-MS/MS Column: C18 Reverse-PhaseDetection: Multiple Reaction Monitoring (MRM) in positive ion modeSimultaneous quantification of antituberculosis drugs and their metabolites. nih.gov
LC-MS/MS Column: Zorbax SB-AqExtraction: Solid-Phase Extraction (SPE)Detection: MRMSimultaneous quantification of rifampicin, isoniazid, and their metabolites. nih.gov
Molecular Docking In silico modelingInvestigation of binding differences between rifampicin and desacetylrifampicin at the pregnane X receptor (PXR). nih.gov

Preclinical and in Vivo Research Models for Desacetylrifampicin Studies

Animal Model Applications in Metabolism and Disposition Research

Animal models are indispensable tools in the study of drug metabolism, providing a systemic context that in vitro methods cannot replicate. frontiersin.org They allow for the comprehensive investigation of absorption, distribution, metabolism, and excretion (ADME) processes, which collectively determine the pharmacokinetic profile of a compound like desacetylrifampicin. genoskin.comtaylorfrancis.com

Wistar rats are a frequently utilized rodent model for pharmacokinetic studies of rifampicin (B610482) and its metabolite, desacetylrifampicin. researchgate.netnih.govresearchgate.net Research in these models allows for the determination of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). researchgate.net

For instance, a study in Wistar rats with induced liver injury provided detailed pharmacokinetic profiles for both rifampicin and desacetylrifampicin. researchgate.netnih.gov In this model, the administration of rifampicin resulted in measurable levels of desacetylrifampicin, allowing for the assessment of its formation and subsequent elimination. researchgate.net Specifically, after administration of a reference formulation of rifampicin, the mean Cmax for desacetylrifampicin was 0.7 μg/mL, with a Tmax of 3.27 hours and an AUC₀₋₂₄ of 5.23 μg/mL·h. researchgate.net

Pharmacokinetic Parameters of Desacetylrifampicin in Wistar Rats

Parameter Test Formulation Reference Formulation
Cmax (μg/mL) 0.63 0.7
Tmax (hours) 3.45 3.27
AUC₀₋₂₄ (μg/mL·h) 4.92 5.23
AUC₀₋(∞) (μg/mL·h) 6.27 6.84

Data from a study in Wistar rats with CCl₄-induced liver injury. researchgate.net

These studies are crucial for understanding how the parent drug is converted to its metabolite and how this metabolite is handled by the body under both normal and pathological conditions. researchgate.netnih.gov

The liver is the primary site of rifampicin metabolism to desacetylrifampicin. researchgate.net Therefore, animal models of liver injury are critical for investigating how hepatic dysfunction affects this metabolic process and the subsequent pharmacokinetics of desacetylrifampicin. smw.chresearchgate.netfrontiersin.org

One common approach involves inducing liver injury in rats using agents like carbon tetrachloride (CCl₄). researchgate.netnih.gov Studies using this model have shown that underlying liver injury can significantly alter the pharmacokinetic behavior of both rifampicin and desacetylrifampicin. nih.gov For example, in CCl₄-treated rats receiving a combination of anti-tubercular drugs including rifampicin, the area-under-the-curve (AUC) for desacetylrifampicin was 1.84 times higher compared to the group receiving rifampicin alone. nih.gov This suggests that liver injury, potentially exacerbated by other drugs, can impair the elimination of desacetylrifampicin, leading to its accumulation. nih.gov

Such models are vital for predicting potential drug-drug interactions and for understanding how the disposition of desacetylrifampicin might change in patients with compromised liver function. nih.govsmw.ch These metabolic perturbations are often a result of imbalances in cellular processes, such as impaired function of the endoplasmic reticulum calcium uptake pump, which can occur in various liver diseases. frontiersin.org

Pharmacokinetic Assessments in Rodent Models (e.g., Wistar rats)

Computational Modeling and Simulation in Preclinical Studies

Computational modeling has emerged as a powerful tool to complement and refine preclinical research, helping to bridge the gap between in vitro data and in vivo outcomes. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to predict the ADME of drugs in the body. nih.gov These models integrate physicochemical drug properties and in vitro data to simulate the concentration-time profiles of a drug and its metabolites, like desacetylrifampicin, in various organs and tissues. nih.gov

PBPK models can be developed for different animal species and can be extrapolated to predict human pharmacokinetics. nih.gov This in silico approach can help in dose selection and in reducing the number of animals needed for preclinical testing. nih.gov For rifampicin, PBPK models have been used to simulate its concentration in the liver, which is critical for understanding its metabolism and its effect on drug-metabolizing enzymes. nih.gov

The integration of in silico models with in vitro data (e.g., from cell cultures) offers a synergistic approach to predict a drug's effects more accurately and reduce reliance on animal testing. nih.gov This combination allows for the creation of a more physiologically realistic platform for drug screening. nih.gov

By combining data from in vitro systems that mimic biological processes with PBPK models, researchers can gain a more comprehensive understanding of a drug's pharmacokinetic and pharmacodynamic (PK-PD) profile. nih.gov This integrated approach is crucial for translating preclinical findings into the clinical setting, helping to connect data from various stages of research, from early-stage in vivo experiments to late-stage clinical trials. genedata.com The ultimate goal is to use these computational tools, calibrated with in vivo data, to create subject-specific models that can accurately predict individual responses to drugs. du.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.